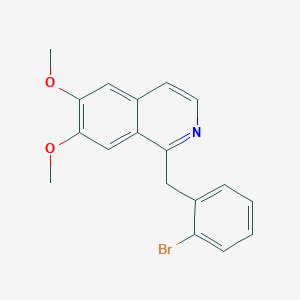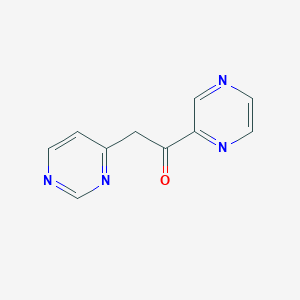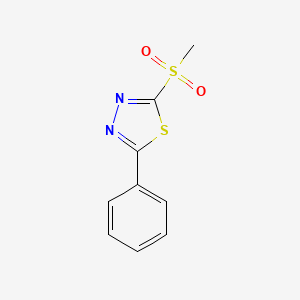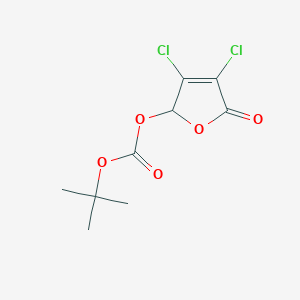![molecular formula C18H23N5O2S B12913419 2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol CAS No. 2846-68-6](/img/structure/B12913419.png)
2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound that features a purine base structure with a benzylthio group and a diethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the benzylthio group. The final step involves the attachment of the diethanolamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: TEMPO, sodium hypochlorite
Reducing Agents: Lithium aluminum hydride
Solvents: Dichloromethane, ethyl acetate
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with thiol groups in proteins, while the purine base can engage in hydrogen bonding and π-π interactions with nucleic acids. These interactions can modulate the activity of enzymes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol apart is its combination of a purine base with a benzylthio group and a diethanolamine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
2846-68-6 |
|---|---|
Molecular Formula |
C18H23N5O2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[2-(6-benzylsulfanylpurin-9-yl)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H23N5O2S/c24-10-8-22(9-11-25)6-7-23-14-21-16-17(23)19-13-20-18(16)26-12-15-4-2-1-3-5-15/h1-5,13-14,24-25H,6-12H2 |
InChI Key |
UHBZOKSMTMLVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)





![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)

![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)

![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)


![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)
